molecular formula C10H8BrNS B13028939 5-Benzyl-2-bromo-thiazole

5-Benzyl-2-bromo-thiazole

Cat. No.: B13028939
M. Wt: 254.15 g/mol
InChI Key: NSWUTFNQGGJUGJ-UHFFFAOYSA-N
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Description

5-Benzyl-2-bromo-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a benzyl group at the 5-position and a bromine atom at the 2-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-bromo-thiazole typically involves the bromination of 5-benzyl-thiazole. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve large-scale bromination reactions under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 5-Benzyl-2-bromo-thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Benzyl-2-bromo-thiazole is unique due to the presence of both the benzyl group and bromine atom, which confer specific reactivity and biological activity.

Properties

IUPAC Name

5-benzyl-2-bromo-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWUTFNQGGJUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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